molecular formula C15H18BrN3O B10894716 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B10894716
M. Wt: 336.23 g/mol
InChI Key: MDHKYRNDEPRMMT-UHFFFAOYSA-N
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Description

N~1~-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-METHYLBENZAMIDE is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

    Linking the Pyrazole to the Benzamide: The pyrazole derivative is then reacted with 2-bromoethylamine to form the ethyl-linked intermediate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the cyclocondensation step and employing automated systems for the coupling reactions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the benzamide moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl groups on the benzamide ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group in the benzamide moiety.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.

    Reduction Products: Reduction of the benzamide moiety can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N1-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound, sharing the pyrazole core structure.

    N~1~-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological activity.

Uniqueness:

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C15H18BrN3O/c1-10-4-6-13(7-5-10)15(20)17-8-9-19-12(3)14(16)11(2)18-19/h4-7H,8-9H2,1-3H3,(H,17,20)

InChI Key

MDHKYRNDEPRMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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